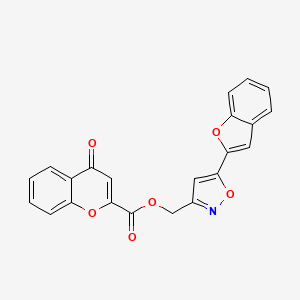

(5-(ベンゾフラン-2-イル)イソキサゾール-3-イル)メチル 4-オキソ-4H-クロメン-2-カルボキシレート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

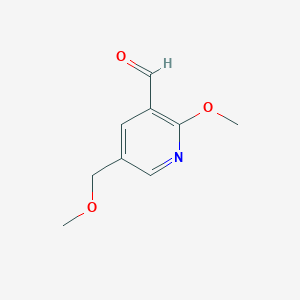

The compound “(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate” is a versatile material with potential applications in scientific research. It is a part of the benzofuran compounds which are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran compounds has been a topic of interest in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of benzofuran compounds is unique and versatile. The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro and hydroxyl groups have also displayed potent antibacterial activity .Chemical Reactions Analysis

Benzofuran compounds have been used in various chemical reactions due to their unique structural features. For example, a benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds vary depending on their specific structure. For example, the compound C 26 H 17 NO 3, monoclinic, Cc (no. 9), a = 20.044 (2)Å, b = 10.7294 (9)Å, c = 9.4232 (8)Å, β = 91.689 (3) °, V = 2025.6 (3)Å 3, Z = 4, R gt (F) = 0.0360, wR ref (F 2) = 0.0814, T = 293 (2)K .作用機序

Target of Action

Similar benzofuran-isoxazole hybrid heterocyclic units have been evaluated for their in vitro antibacterial and antifungal activity .

Mode of Action

It’s worth noting that similar compounds have shown antimicrobial activity, which has been supported by docking studies of the active compounds against glucosamine-6-phosphate synthase and aspartic proteinase .

Biochemical Pathways

The docking studies suggest that these compounds may interact with the main protease of covid-19 , indicating potential antiviral activity.

Result of Action

Similar compounds have been determined as highly active against all tested bacterial and fungal strains .

実験室実験の利点と制限

One of the major advantages of (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate is its potential use in medicinal chemistry. It has shown promising results in various studies related to its anticancer, antimicrobial, and anti-inflammatory properties. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain applications.

将来の方向性

There are several future directions for the study of (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate. Some of these include:

1. Further studies to elucidate the mechanism of action of this compound.

2. Development of more efficient synthesis methods for this compound.

3. Investigation of the potential use of this compound as a fluorescent probe for detecting metal ions in biological systems.

4. Studies to evaluate the potential use of this compound in combination with other drugs for the treatment of cancer, microbial infections, and inflammatory disorders.

5. Investigation of the potential use of this compound in other fields such as materials science and environmental science.

Conclusion:

In conclusion, (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate is a chemical compound that has shown promising results in various studies related to its synthesis method, mechanism of action, biochemical and physiological effects, and future directions. Further studies are needed to fully understand the potential applications of this compound in medicinal chemistry and other fields.

合成法

The synthesis of (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate involves the reaction between 5-(benzofuran-2-yl)isoxazol-3-ylmethanol and 4-oxo-4H-chromene-2-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) or triethylamine (TEA). The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions.

科学的研究の応用

- 研究: ある研究では、ベンゾフランとイソキサゾールモチーフを組み合わせた5つの新規複素環分子ハイブリッドが合成されました。これらの化合物は特性評価され、抗結核および抗菌特性について評価されました。 計算ツールは、薬物らしさ、毒性、潜在的な分子標的を予測しました .

抗菌活性

広域スペクトル抗菌効果

要約すると、この化合物は、特に抗結核剤および広域スペクトル抗菌剤候補として、抗菌研究において有望です。 そのユニークな構造とリード最適化の可能性は、さらなる調査のためのエキサイティングな分野です . 研究者は、そのSARを深く掘り下げ、特定の用途に合わせて特性を微調整するための修飾を探求することができます。 🌟

Safety and Hazards

The safety and hazards of benzofuran compounds depend on their specific structure and usage. It’s important to handle these compounds with care and follow the safety guidelines provided by the manufacturer or supplier.

特性

IUPAC Name |

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 4-oxochromene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13NO6/c24-16-11-21(28-18-8-4-2-6-15(16)18)22(25)26-12-14-10-20(29-23-14)19-9-13-5-1-3-7-17(13)27-19/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSCAARDTLZUCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)C4=CC(=O)C5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine](/img/structure/B2424639.png)

![3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2424648.png)

![N-(2-methoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2424649.png)

![4-butoxy-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2424651.png)

![N-(2-bromophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2424652.png)

![(1alpha,5alpha)-Bicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2424653.png)

![Methyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2424657.png)